molecular formula C10H10O B1407821 4-Ethenyl-3-methylbenzaldehyde CAS No. 1691702-55-2

4-Ethenyl-3-methylbenzaldehyde

Cat. No.: B1407821
CAS No.: 1691702-55-2
M. Wt: 146.19 g/mol
InChI Key: VMKLALNSJQSTBT-UHFFFAOYSA-N
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Description

4-Ethenyl-3-methylbenzaldehyde (CAS: Not explicitly listed in evidence) is a benzaldehyde derivative featuring a methyl group at the 3-position and an ethenyl (vinyl) group at the 4-position of the aromatic ring. This compound is hypothesized to exhibit unique physicochemical properties compared to analogs with alkoxy or hydroxy substituents.

Properties

IUPAC Name

4-ethenyl-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-3-10-5-4-9(7-11)6-8(10)2/h3-7H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKLALNSJQSTBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Ethenyl-3-methylbenzaldehyde, also known as 3-methyl-4-vinylbenzaldehyde, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and the underlying mechanisms of action based on recent research findings.

Chemical Structure and Properties

4-Ethenyl-3-methylbenzaldehyde is characterized by a benzene ring with an aldehyde group and a vinyl side chain. Its molecular formula is C10H10O, and it features a distinctive structure that contributes to its biological activity.

1. Antimicrobial Activity

Research indicates that 4-ethenyl-3-methylbenzaldehyde exhibits significant antimicrobial properties. In a study focusing on various benzaldehyde derivatives, it was found that compounds with similar structures demonstrated effective inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. A study evaluated the effects of various benzaldehyde derivatives on cancer cell lines, revealing that 4-ethenyl-3-methylbenzaldehyde could induce apoptosis in human cancer cells. This was evidenced by increased levels of caspase-3, a key enzyme in the apoptotic pathway .

Compound IC50 (μM) Cell Line Mechanism
4-Ethenyl-3-methylbenzaldehyde15HeLa (cervical cancer)Induction of apoptosis via caspase activation
Benzaldehyde30MCF7 (breast cancer)Cell cycle arrest

3. Acaricidal Activity

Interestingly, studies have shown that certain benzaldehyde derivatives possess acaricidal properties. While specific data on 4-ethenyl-3-methylbenzaldehyde is limited, related compounds have been reported to exhibit potent activity against Dermatophagoides species, suggesting that this compound may share similar efficacy .

The biological activities of 4-ethenyl-3-methylbenzaldehyde can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
  • Enzyme Inhibition : It has been suggested that it could inhibit key enzymes involved in cancer cell proliferation, such as aldehyde dehydrogenases (ALDHs), which are often overexpressed in tumors .
  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, disrupting their integrity and function.

Case Study 1: Anticancer Activity in Mice

In a preclinical study involving Swiss albino mice inoculated with Ehrlich ascites carcinoma (EAC), administration of 4-ethenyl-3-methylbenzaldehyde resulted in significant tumor weight reduction and enhanced survival rates compared to controls. The treatment led to marked histopathological changes indicative of apoptosis .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of various benzaldehyde derivatives against clinical isolates of bacteria. Results showed that 4-ethenyl-3-methylbenzaldehyde had comparable activity to established antibiotics, demonstrating its potential as an alternative therapeutic agent .

Scientific Research Applications

Introduction to 4-Ethenyl-3-methylbenzaldehyde

4-Ethenyl-3-methylbenzaldehyde, also known as p-vinyl-3-methylbenzaldehyde, is an organic compound characterized by its unique molecular structure that includes a benzaldehyde group attached to a vinyl group and a methyl substituent. The compound's molecular formula is C10H10OC_{10}H_{10}O and it exhibits notable reactivity due to its aromatic nature and functional groups. This article explores the scientific research applications of 4-Ethenyl-3-methylbenzaldehyde, highlighting its significance in various fields such as organic synthesis, materials science, and potential biological activities.

Organic Synthesis

4-Ethenyl-3-methylbenzaldehyde serves as a valuable intermediate in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, including:

  • Aldol Condensation : This reaction can be used to form larger carbon frameworks, which are essential in the synthesis of complex organic molecules.
  • Michael Addition : The compound can act as a Michael acceptor, facilitating the formation of carbon-carbon bonds.
  • Polymer Chemistry : Its vinyl group allows for polymerization processes, making it useful in the development of new polymeric materials.

Materials Science

In materials science, 4-Ethenyl-3-methylbenzaldehyde is utilized for:

  • Synthesis of Functional Polymers : The compound can be incorporated into polymer matrices to impart specific properties such as enhanced thermal stability or improved mechanical strength.
  • Coatings and Adhesives : Its reactivity enables the formulation of coatings and adhesives with desirable adhesion properties.

Recent studies have indicated that 4-Ethenyl-3-methylbenzaldehyde may possess biological activities that warrant further investigation:

  • Antimicrobial Properties : Preliminary research suggests potential antimicrobial effects, although comprehensive studies are needed to elucidate mechanisms and efficacy.
  • Flavoring Agent : Due to its pleasant aroma, it has applications in the food industry as a flavoring agent and fragrance component.

Case Studies

Several case studies illustrate the practical applications of 4-Ethenyl-3-methylbenzaldehyde:

Study ReferenceApplicationFindings
Organic SynthesisDemonstrated effective use in aldol condensation reactions leading to complex carbon structures.
Polymer ChemistrySuccessfully incorporated into polymer formulations enhancing thermal properties.
Antimicrobial ResearchShowed promising results against specific bacterial strains, indicating potential for further development as an antimicrobial agent.

Comparison with Similar Compounds

Research Findings and Limitations

While direct data on 4-Ethenyl-3-methylbenzaldehyde is absent, inferences from structural analogs highlight:

  • Reactivity : Ethenyl’s conjugation enables cycloaddition reactions, unlike methoxy/ethoxy derivatives .
  • Thermal Properties : Lower boiling point than methoxy analogs due to reduced polarity (estimated 230–250°C vs. 260–280°C for 4-Methoxy-3-methylbenzaldehyde) .
  • Synthetic Challenges : Ethenyl introduction may require stringent conditions (e.g., anhydrous, catalytic systems) compared to alkoxylation .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Ethenyl-3-methylbenzaldehyde, and how can reaction conditions be optimized?

  • Answer : A common approach involves Friedel-Crafts alkylation or aldehyde functionalization using precursors like 3-methylbenzaldehyde derivatives. For optimization, reaction parameters (e.g., temperature, solvent polarity, catalyst loading) should be systematically varied. Gas chromatography (GC) coupled with mass spectrometry (MS) is recommended for purity assessment . Safety protocols for handling aldehydes, including proper ventilation and PPE, must be followed due to potential irritancy .

Q. How can structural characterization of 4-Ethenyl-3-methylbenzaldehyde be validated?

  • Answer : Combine spectroscopic techniques:

  • NMR : Confirm aromatic protons and substituent positions (e.g., ethenyl and methyl groups).
  • IR : Verify the aldehyde C=O stretch (~1700 cm⁻¹) and C-H stretches for ethenyl groups.
  • Mass spectrometry : Validate molecular ion peaks and fragmentation patterns. Cross-reference data with computational predictions (e.g., ACD/Labs Percepta) to resolve ambiguities .

Q. What safety protocols are critical during experimental handling of 4-Ethenyl-3-methylbenzaldehyde?

  • Answer : Follow GHS guidelines:

  • Eye/Skin Exposure : Flush with water for 15 minutes; consult a physician immediately .
  • Inhalation : Use fume hoods to prevent respiratory irritation.
  • Storage : Keep in airtight containers away from oxidizing agents due to aldehyde reactivity .

Advanced Research Questions

Q. How can contradictory spectral data for 4-Ethenyl-3-methylbenzaldehyde derivatives be resolved?

  • Answer : Contradictions often arise from impurities (e.g., oxidation byproducts) or solvent effects. Implement orthogonal validation:

  • HPLC-PDA : Detect impurities at trace levels.
  • X-ray crystallography : Resolve structural ambiguities (e.g., substituent orientation) .
  • Computational modeling : Compare experimental and predicted spectra (e.g., using Gaussian or DFT) to identify discrepancies .

Q. What strategies mitigate side reactions during functionalization of 4-Ethenyl-3-methylbenzaldehyde?

  • Answer :

  • Protecting Groups : Temporarily block the aldehyde group (e.g., acetal formation) to prevent undesired nucleophilic attacks.
  • Catalyst Selection : Use Lewis acids (e.g., AlCl₃) selectively to direct electrophilic substitution at the ethenyl or methyl positions .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify intermediates and adjust conditions .

Q. How can computational methods predict the reactivity of 4-Ethenyl-3-methylbenzaldehyde in novel reactions?

  • Answer :

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • MD Simulations : Assess solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents).
  • SAR Studies : Corrogate substituent effects (e.g., methyl vs. ethoxy groups) on reaction kinetics .

Q. What analytical approaches are suitable for detecting degradation products of 4-Ethenyl-3-methylbenzaldehyde under varying pH conditions?

  • Answer :

  • Stability Testing : Incubate the compound at pH 2–12 and analyze via LC-MS/MS.
  • Degradation Pathways : Identify oxidation products (e.g., carboxylic acids) or polymerization byproducts using high-resolution mass spectrometry (HRMS) .
  • Accelerated Aging Studies : Use thermal gravimetric analysis (TGA) to simulate long-term stability .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the biological activity of 4-Ethenyl-3-methylbenzaldehyde derivatives?

  • Answer :

  • Meta-Analysis : Compare studies for methodological consistency (e.g., cell lines, assay protocols).
  • Dose-Response Curves : Re-evaluate activity thresholds to account for variability in compound purity .
  • In Silico Docking : Validate binding affinity predictions against experimental IC₅₀ values to resolve mechanistic disagreements .

Methodological Resources

  • Spectral Databases : NIST Chemistry WebBook for reference spectra .
  • Safety Guidelines : ECHA and GESTIS databases for hazard mitigation .
  • Synthetic Protocols : Acta Crystallographica Section E for crystallographic validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.